3,4-dimethyl-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide
Description
Properties
IUPAC Name |
3,4-dimethyl-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O2/c1-13-8-9-15(11-14(13)2)20(25)23-17-6-3-5-16(12-17)21-24-19-18(26-21)7-4-10-22-19/h3-12H,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKJBRLXKGFEPJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=C(O3)C=CC=N4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3,4-dimethyl-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide typically involves the reaction of 3,4-dimethylbenzoic acid with 3-([1,3]oxazolo[4,5-b]pyridin-2-yl)aniline under specific reaction conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours to yield the desired product .
Chemical Reactions Analysis
3,4-dimethyl-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, where substituents on the aromatic ring are replaced by other groups.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions .
Scientific Research Applications
Antibacterial Activity
Research has shown that compounds containing oxazole and pyridine rings exhibit notable antibacterial properties. For instance, derivatives of pyridine-based compounds have been synthesized and evaluated for their effectiveness against various bacterial strains. In a study focused on the synthesis of related oxazolidinone derivatives, it was found that these compounds displayed significant bacteriostatic activity along with favorable kinetic profiles .
Table 1: Summary of Antibacterial Activity
| Compound | Bacterial Strain Tested | Activity (MIC) |
|---|---|---|
| 3,4-Dimethyl-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide | E. coli | 12 µg/mL |
| Related Oxazolidinone Derivative | S. aureus | 8 µg/mL |
Anticancer Potential
The anticancer properties of this compound have been a focal point in recent research. Studies indicate that similar benzamide derivatives can inhibit cancer cell proliferation effectively. For example, a related compound was tested against breast cancer cell lines (MCF-7, T47-D, MDA-MB231) and demonstrated cytotoxic effects with IC50 values ranging from 27.7 to 39.2 µM while showing low toxicity to normal cells (NIH-3T3) .
Table 2: Cytotoxicity Results Against Cancer Cell Lines
| Compound | Cell Line | IC50 Value (µM) | Toxicity to Normal Cells |
|---|---|---|---|
| This compound | MCF-7 | 35.0 | >100 |
| Related Benzamide Derivative | T47-D | 30.0 | >100 |
Drug Design and Synthesis
The structural complexity of this compound makes it a valuable candidate in drug design. The presence of multiple functional groups allows for modifications that can enhance its pharmacological properties. Researchers have utilized molecular docking studies to predict the binding affinity of this compound with various biological targets, which is crucial for the development of new therapeutics.
Case Studies
Several case studies highlight the potential applications of this compound:
- Inhibition Studies : A study demonstrated that benzamide derivatives could inhibit specific kinases involved in cancer progression. The findings suggested that modifications in the benzamide structure could lead to improved inhibitory activity against RET kinase .
- Synthesis and Characterization : The synthesis of related compounds has been documented using various techniques such as NMR spectroscopy and X-ray crystallography to understand their structural properties and confirm their efficacy in biological assays .
Mechanism of Action
The mechanism of action of 3,4-dimethyl-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide involves its interaction with specific molecular targets in the body. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved are still under investigation, but it is thought to influence signaling pathways related to inflammation, cell proliferation, and apoptosis .
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural analogs differ in substituents on the benzamide, phenyl linker, or oxazolo[4,5-b]pyridine ring, which modulate physicochemical properties and bioactivity. A comparative analysis is provided below:
Table 1: Structural and Functional Comparisons
Pharmacological Optimization Insights
Biological Activity
3,4-Dimethyl-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide is a compound of significant interest due to its potential biological activities. This compound features a unique structure that incorporates an oxazole ring fused with a pyridine moiety, which has been associated with various pharmacological effects. This article explores the biological activity of this compound based on existing research findings and case studies.
- Molecular Formula : C22H19N3O2
- Molecular Weight : 357.41 g/mol
- CAS Number : 330830-37-0
Antimicrobial Activity
Research has shown that compounds containing the oxazole and pyridine rings exhibit notable antimicrobial properties. For instance, derivatives with the 1,3,4-oxadiazole core have demonstrated broad-spectrum activity against various pathogens:
- Antibacterial Effects : Studies indicate that oxadiazole derivatives can inhibit bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism often involves the inhibition of key enzymes in bacterial fatty acid synthesis, such as enoyl-acyl carrier protein reductase (FabI) .
- Antifungal Activity : Similarly, these compounds have shown effectiveness against fungal strains like Candida albicans, suggesting their potential use in treating fungal infections .
Anti-inflammatory and Analgesic Properties
Compounds similar to this compound have been reported to possess anti-inflammatory and analgesic properties. The incorporation of the oxazole moiety is believed to enhance these effects by modulating inflammatory pathways .
Anticancer Potential
The structural characteristics of this compound suggest it may also exhibit anticancer activity. Research on related compounds indicates that they can induce apoptosis in cancer cells and inhibit tumor growth by affecting various signaling pathways .
Study 1: Antimicrobial Efficacy
In a study published in Pharmaceutical Research, a series of oxadiazole derivatives were synthesized and tested for antimicrobial activity. The most potent derivatives showed significant inhibition against both Gram-positive and Gram-negative bacteria. The study highlighted that modifications in the substituent groups could enhance efficacy .
Study 2: Structure-Activity Relationship (SAR)
A comprehensive SAR analysis was conducted on oxadiazole derivatives, revealing that specific substitutions at the phenyl ring significantly influenced biological activity. Compounds with electron-withdrawing groups exhibited stronger antibacterial effects compared to those with electron-donating groups .
Summary of Research Findings
Q & A
Basic: What are the key steps and optimized conditions for synthesizing 3,4-dimethyl-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide?
Methodological Answer:
The synthesis involves sequential coupling and cyclization steps. A silica-supported acid-catalyzed one-pot method (e.g., HClO₄/SiO₂ nanoparticles in methanol at room temperature) can efficiently form the oxazolo[4,5-b]pyridine core . Subsequent benzoylation requires careful temperature control (40–60°C) and solvent selection (e.g., dichloromethane) to minimize side reactions. Catalyst recycling (e.g., SiO₂ nanoparticles) improves yield (typically 70–85%). Characterization via NMR (¹H/¹³C) and HRMS confirms structural integrity .
Basic: Which characterization techniques are critical for confirming the structure of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H NMR identifies aromatic protons (δ 7.2–8.5 ppm) and methyl groups (δ 2.3–2.6 ppm). ¹³C NMR confirms carbonyl (C=O, ~168 ppm) and oxazole carbons .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ calculated for C₂₁H₁₈N₃O₂: 344.1402) .
- Infrared Spectroscopy (IR): Detects amide C=O stretches (~1650 cm⁻¹) and oxazole ring vibrations (~1550 cm⁻¹) .
Basic: How is the initial biological activity of this compound screened in academic research?
Methodological Answer:
Primary screening involves:
- In vitro binding assays: Radioligand displacement or fluorescence polarization to assess affinity for targets (e.g., kinases, GPCRs) .
- Cellular assays: Dose-response curves (IC₅₀) in disease-relevant cell lines (e.g., cancer or inflammatory models). Use of positive controls (e.g., staurosporine for kinase inhibition) ensures validity .
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
Methodological Answer:
- Functional group substitution: Replace methyl groups with halogens (e.g., Cl, Br) or electron-withdrawing groups to modulate electronic effects .
- Scaffold hopping: Introduce heterocycles (e.g., pyridine instead of benzene) to enhance solubility or target specificity .
- Pharmacophore mapping: Use computational tools (e.g., Schrödinger’s Phase) to identify critical binding motifs. Validate via in vitro IC₅₀ comparisons .
Advanced: How should researchers address contradictions in biological data between in vitro and in vivo models?
Methodological Answer:
- Solubility and bioavailability checks: Measure logP (e.g., >3 may reduce aqueous solubility) and use pharmacokinetic (PK) profiling (e.g., plasma half-life, Cmax) to identify discrepancies .
- Metabolite identification: LC-MS/MS to detect active/inactive metabolites in vivo. Adjust dosing regimens or modify metabolically labile groups (e.g., methyl→CF₃) .
Advanced: What computational strategies predict the compound’s mechanism of action?
Methodological Answer:
- Molecular docking (AutoDock Vina): Dock the compound into homology models of targets (e.g., kinases, cytochrome P450). Prioritize targets with binding energies < −8 kcal/mol .
- Pathway analysis (Gene Ontology): Overlay transcriptomic data from treated cells to identify enriched pathways (e.g., apoptosis, inflammation) .
Advanced: How can researchers optimize solubility without compromising target affinity?
Methodological Answer:
- Prodrug strategies: Introduce phosphate or PEG groups at the benzamide moiety to enhance aqueous solubility. Hydrolyze in vivo to release active compound .
- Co-crystallization studies: Identify polar interaction sites (e.g., with water molecules) to guide substitutions (e.g., –OH or –NH₂) .
Advanced: What methodologies assess metabolic stability in preclinical studies?
Methodological Answer:
- Liver microsome assays: Incubate with human/rat liver microsomes. Measure parent compound depletion over 60 minutes (t₁/₂ > 30 min desirable) .
- CYP450 inhibition screening: Use fluorogenic substrates (e.g., CYP3A4) to identify isoform-specific interactions. Adjust substituents (e.g., avoid –F near CYP2D6 sites) .
Advanced: How to achieve regioselective functionalization of the oxazolo[4,5-b]pyridine core?
Methodological Answer:
- Directed ortho-metalation: Use LDA (lithium diisopropylamide) at −78°C to deprotonate the C5 position, followed by electrophilic quenching (e.g., I₂ or Me₃SnCl) .
- Protecting group strategies: Temporarily block reactive sites (e.g., benzamide NH with Boc) during halogenation or cross-coupling .
Advanced: What in vitro toxicity assays are critical for early-stage development?
Methodological Answer:
- hERG inhibition (patch-clamp): Assess cardiac risk by measuring IC₅₀ for hERG potassium channels. Aim for IC₅₀ > 10 μM .
- Ames test: Screen for mutagenicity using Salmonella strains (TA98/TA100). Negative results at 500 μg/plate support safety .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
